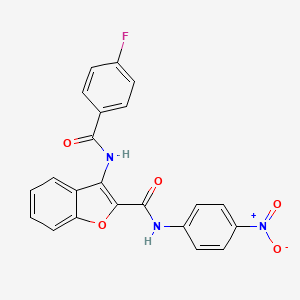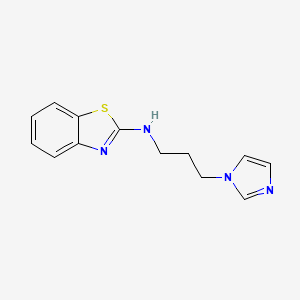
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine, commonly known as IBT, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IBT belongs to the benzothiazole family of compounds and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of IBT is not well understood. However, studies have suggested that it may act as a modulator of the immune system and inhibit the production of pro-inflammatory cytokines. IBT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
IBT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. IBT has also been shown to inhibit the activity of acetylcholinesterase and increase the levels of acetylcholine in the brain. This increase in acetylcholine levels may lead to an improvement in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
IBT has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well documented. However, IBT also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. IBT also has a low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of IBT. One area of research is the development of more water-soluble derivatives of IBT that can be used in a wider range of experiments. Another area of research is the investigation of the potential use of IBT in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of IBT-based drugs with improved bioavailability and efficacy is an area of active research.
Conclusion:
In conclusion, IBT is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. IBT has been shown to inhibit the activity of acetylcholinesterase and increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. While IBT has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of IBT, including the development of more water-soluble derivatives and the investigation of its potential use in the treatment of other neurodegenerative disorders.
Synthesemethoden
The synthesis of IBT involves a multi-step process that includes the condensation of 2-aminobenzothiazole with 3-bromopropyl imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at an elevated temperature under reflux conditions. The product obtained is then purified using column chromatography to obtain pure IBT.
Wissenschaftliche Forschungsanwendungen
IBT has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been extensively studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. IBT has also been shown to exhibit antifungal and antibacterial activities.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-2-5-12-11(4-1)16-13(18-12)15-6-3-8-17-9-7-14-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHNPCNHNUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

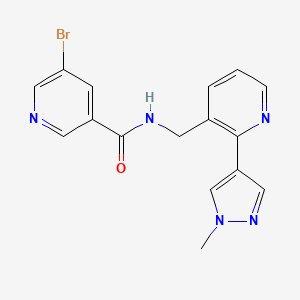

![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)
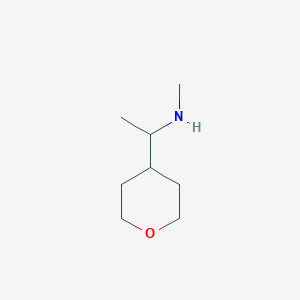
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)


![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)
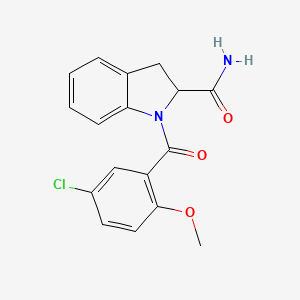
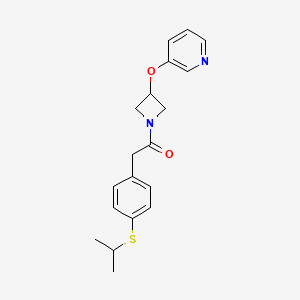
![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)
